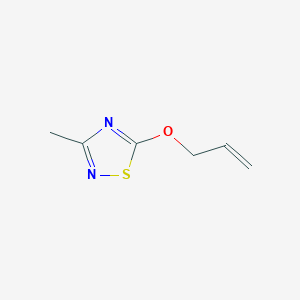

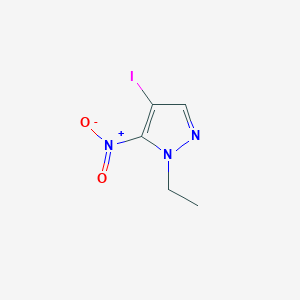

3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS Registry Number, InChI, and InChIKey. It may also include the compound’s common names if available .

Synthesis Analysis

The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography . The structure gives information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

Compounds with the 1,3,4-thiadiazole core, like 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole, have been explored for their potential in pharmacology, especially in antiproliferative and antimicrobial properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown promise in these areas. Some of these compounds exhibit strong DNA protective abilities against oxidative agents and display strong antimicrobial activity against specific bacterial strains. They also demonstrate cytotoxicity on cancer cell lines, indicating potential applications in chemotherapy (Gür et al., 2020).

Antimicrobial Activity

Synthesized compounds involving the 1,3,4-thiadiazole moiety have been tested for their antibacterial and antifungal activities. Certain derivatives have shown moderate activity against bacteria and fungi, suggesting their usefulness in developing antimicrobial therapies (Vinusha et al., 2015).

Molecular Aggregation Studies

The 1,3,4-thiadiazole derivatives have been studied for their molecular aggregation properties in various solvents. Understanding these properties is essential for their application in different scientific and pharmacological contexts. The aggregation behavior is influenced by the compound's concentration and the structure of substituent groups (Matwijczuk et al., 2016).

Anticancer Agents Synthesis

The synthesis of various 1,3,4-thiadiazole derivatives has been explored for their potential as anticancer agents. These compounds have shown promising results in vitro against cancer cell lines, further supporting their potential in cancer treatment (Ameen & Qasir, 2017).

Fungicidal and Antiviral Activities

Some 1,3,4-thiadiazole derivatives have shown significant fungicidal and antiviral activities, including activity against COVID-19 main protease. These findings suggest their potential use in developing antiviral drugs and pesticides (Zheng et al., 2010; Rashdan et al., 2021).

Bioactive Compound Studies

The 1,3,4-thiadiazole group compounds, including derivatives like this compound, have been studied for their effects on bioactive molecules. These studies help understand the compound's interactions with biological systems and its potential therapeutic applications (Matysiak et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-5-prop-2-enoxy-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-4-9-6-7-5(2)8-10-6/h3H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPLEQMCSDDCGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2696254.png)

![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)

![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)

![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)

![6-(4-Chlorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2696274.png)